molecular formula C7H11N3O2 B13208769 Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate

Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate

Cat. No.: B13208769
M. Wt: 169.18 g/mol
InChI Key: NYZJDNAWXKOWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate is a heterocyclic compound featuring an imidazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a carboxylate ester makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate typically involves the reaction of 1-aminoethyl imidazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate
  • 2-Aminothiazole-4-carboxylate
  • 4-Aryl-1,4-dihydroquinolines

Comparison: Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate is unique due to the presence of both an amino group and a carboxylate ester, which allows for diverse chemical modifications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Biological Activity

Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate, a compound featuring an imidazole ring, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of imidazole derivatives with appropriate carboxylic acid esters. Various methods have been documented, including:

  • Refluxing imidazole with methyl chloroacetate : This method yields the methyl ester derivative effectively.
  • Amine substitution : The introduction of an amino group can be achieved through nucleophilic substitution reactions.

Antimicrobial Properties

Research has indicated that compounds containing imidazole rings often exhibit antimicrobial activity. For instance, this compound has been evaluated against various bacterial strains:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive0.025 mg/mL
Escherichia coliActive0.0195 mg/mL
Pseudomonas aeruginosaModerate0.039 mg/mL
Candida albicansLimited0.078 mg/mL

These results suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

The mechanism by which this compound exerts its antimicrobial effects is likely multifaceted:

  • Cell wall synthesis inhibition : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.
  • DNA synthesis disruption : Some imidazole derivatives inhibit DNA gyrase, an essential enzyme for bacterial replication.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited potent antimicrobial activity against a range of pathogens, with a focus on its efficacy in treating infections caused by resistant strains .
  • Cytotoxicity Assessments : In vitro studies indicated that while the compound is effective against bacteria, it shows selective cytotoxicity towards cancer cells, suggesting potential applications in oncology .
  • Structure-Activity Relationship (SAR) : Research has highlighted that modifications to the imidazole ring significantly influence the biological activity of derivatives. For example, introducing different substituents can enhance antimicrobial potency or alter selectivity towards specific pathogens .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-4(8)6-9-3-5(10-6)7(11)12-2/h3-4H,8H2,1-2H3,(H,9,10)

InChI Key

NYZJDNAWXKOWDN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(N1)C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.